molecular formula C20H22N2O3 B586842 N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4 CAS No. 69533-62-6

N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4

Cat. No. B586842
CAS RN: 69533-62-6
M. Wt: 342.431
InChI Key: WZQGNSZLJIIJNT-LZMSFWOYSA-N
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Description

“N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4” is a labelled analogue of N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide, which is an intermediate in the synthesis of metabolites of Melatonin . It has a molecular formula of C20H18D4N2O3 and a molecular weight of 342.42 .


Molecular Structure Analysis

The compound has a complex structure with an indole ring substituted with methoxy and benzyloxy groups. The IUPAC name is N-[1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide .


Physical And Chemical Properties Analysis

The compound is a yellow solid that is soluble in DCM, Ethyl Acetate, and Methanol . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, such as the one mentioned, often serve as a basis for synthetic and structural chemistry research. The synthesis and spectral analysis of related compounds provide insights into their chemical properties and potential applications in material science and medicinal chemistry. For instance, studies on the synthesis and characterization of novel compounds aim to elucidate their structural configurations using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods are crucial for understanding the molecular architecture and functional groups' orientation, which directly impacts the compound's chemical reactivity and interaction with biological targets (Gomaa, 2011).

Potential Therapeutic Applications

While avoiding direct references to drug usage and side effects, it's worth noting that compounds with acetamide moieties often undergo investigation for their pharmacological potential. Research into similar compounds includes evaluating their antioxidant, anti-inflammatory, or antimicrobial activities. For example, novel acetamide derivatives are synthesized and assessed for their biological activities, providing a foundation for developing new therapeutic agents (Koppireddi et al., 2013).

Material Science Applications

In material science, the structural features of acetamide derivatives, including their stability and interaction with other molecules, make them candidates for developing new materials. The detailed study of their crystal structure can reveal how such compounds might be used in creating polymers, coatings, or other materials with specific desired properties (Park et al., 2015).

Methodological Development

Research on acetamide compounds often leads to the development of new synthetic methodologies or analytical techniques. This includes the creation of novel pathways for the synthesis of complex molecules or the improvement of existing methods to increase efficiency, yield, or selectivity (Sakai et al., 2022).

properties

IUPAC Name

N-[1,1,2,2-tetradeuterio-2-(5-methoxy-6-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14(23)21-9-8-16-12-22-18-11-20(19(24-2)10-17(16)18)25-13-15-6-4-3-5-7-15/h3-7,10-12,22H,8-9,13H2,1-2H3,(H,21,23)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQGNSZLJIIJNT-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3)C([2H])([2H])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4

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